N-Boc-trans-4-hydroxy-L-proline methyl ester
CAS No.: 74844-91-0
Cat. No.: VC21538050
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74844-91-0 |
---|---|
Molecular Formula | C11H19NO5 |
Molecular Weight | 245.27 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Standard InChI Key | MZMNEDXVUJLQAF-SFYZADRCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Chemical Identity and Structure
N-Boc-trans-4-hydroxy-L-proline methyl ester is characterized by its unique chemical structure combining a pyrrolidine ring with specific functional groups. The compound contains a hydroxyl group at the 4-position in the trans configuration relative to the carboxyl group, a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen, and a methyl ester at the carboxyl terminus.
Chemical Identifiers
The compound is well-documented in chemical databases and literature with specific identifiers that allow for precise identification and reference.
Parameter | Value |
---|---|
CAS Number | 74844-91-0 |
Molecular Formula | C11H19NO5 |
Molecular Weight | 245.28 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI Key | MZMNEDXVUJLQAF-SFYZADRCSA-N |
PubChem CID | 2734883 |
The compound can be represented by the SMILES notation: COC(=O)[C@@H]1CC@@HCN1C(=O)OC(C)(C)C, which encodes its structural information in a linear format that is interpretable by chemical software platforms .
Common Synonyms
The compound is known by several synonyms in chemical literature and commercial catalogs:
-
Boc-Hyp-OMe
-
N-tert-butoxycarbonyl-trans-4-hydroxy-L-proline methyl ester
-
Trans-1-tert-butoxycarbonyl-4-hydroxy-L-proline methyl ester
-
Methyl trans-1-Boc-4-hydroxy-L-prolinate
-
2S,4R-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Physical and Chemical Properties
N-Boc-trans-4-hydroxy-L-proline methyl ester exhibits distinct physical and chemical properties that are relevant to its handling, storage, and applications in chemical synthesis.
Physical Properties
The compound typically appears as a white to beige crystalline powder at room temperature. Its physical characteristics are essential considerations for laboratory handling and quality control.
Property | Value |
---|---|
Physical Form | Crystalline Powder |
Color | White to Beige |
Melting Point | 91.0°C to 96.0°C |
Solubility in Water | Slightly soluble |
Specific Rotation | −65° (20°C, c=1, Chloroform) |
Purity (Commercial) | Typically 97% minimum |
The specific rotation value of −65° is particularly important as it indicates the compound's optical activity and can be used as a quality indicator for the L-isomer with the trans configuration .
Chemical Reactivity
The compound contains three key functional groups that define its chemical reactivity:
-
The N-Boc protecting group: Provides protection of the amino functionality during chemical transformations but can be selectively removed under acidic conditions.
-
The methyl ester group: Allows for controlled reactivity of the carboxyl function and can undergo transesterification or hydrolysis.
-
The hydroxyl group at the 4-position: Provides a site for further functionalization through various transformations including oxidation, esterification, and etherification.
These functional groups make N-Boc-trans-4-hydroxy-L-proline methyl ester a versatile intermediate in organic synthesis, particularly for the preparation of modified peptides and peptidomimetics.
Applications in Organic Synthesis
N-Boc-trans-4-hydroxy-L-proline methyl ester serves as a valuable building block in various synthetic applications, particularly in the context of peptide chemistry and pharmaceutical development.
Peptide Synthesis
The compound is extensively used in solid-phase and solution-phase peptide synthesis for the incorporation of hydroxyproline residues into peptide sequences. The N-Boc protecting group is compatible with various peptide synthesis strategies, while the methyl ester provides a protected carboxyl terminus that can be selectively deprotected.
Pharmaceutical Intermediates
N-Boc-trans-4-hydroxy-L-proline methyl ester serves as a key intermediate in the synthesis of various pharmaceutical compounds, including:
-
Prolyl-containing enzyme inhibitors
-
Collagen-related peptide mimetics
-
Specialized peptidomimetic drugs
Structural Studies
Comparison with Related Compounds
Understanding the differences between N-Boc-trans-4-hydroxy-L-proline methyl ester and related compounds helps illuminate its specific utility in chemical synthesis.
Comparison with the Cis Isomer
The trans and cis isomers of N-Boc-4-hydroxy-L-proline methyl ester differ in the stereochemical orientation of the hydroxyl group relative to the carboxyl group:
Feature | Trans Isomer | Cis Isomer |
---|---|---|
Stereochemistry | 2S,4R configuration | 2S,4S configuration |
Specific Rotation | Approximately −65° | Different rotational value |
Conformational Preference | Favors specific pyrrolidine ring pucker | Different conformational preferences |
Synthesis Challenge | Generally more accessible from natural sources | Typically requires specialized synthetic routes |
The trans isomer is more commonly found in natural systems and is often derived from natural hydroxyproline sources, whereas the cis isomer requires more specialized synthetic approaches as outlined in the patent literature .
Comparison with Other Protected Hydroxyproline Derivatives
N-Boc-trans-4-hydroxy-L-proline methyl ester can be compared with other protected forms of hydroxyproline:
Derivative | Protecting Groups | Key Applications |
---|---|---|
N-Boc-trans-4-hydroxy-L-proline methyl ester | N-Boc, Methyl ester | General peptide synthesis, Fmoc-compatible strategies |
N-Fmoc-trans-4-hydroxy-L-proline methyl ester | N-Fmoc, Methyl ester | Boc-compatible peptide synthesis |
N-Boc-trans-4-hydroxy-L-proline | N-Boc only | Requires carboxyl activation for peptide coupling |
N-Boc-trans-4-O-protected-L-proline methyl ester | N-Boc, Methyl ester, O-protection | Specialized applications requiring hydroxy group protection |
The choice between these derivatives depends on the specific requirements of the synthetic strategy, including the compatibility with other protecting groups and the intended transformations of the hydroxyl group.
Quality Control and Analysis
For research and industrial applications, the quality and purity of N-Boc-trans-4-hydroxy-L-proline methyl ester are critical considerations.
Analytical Methods
Several analytical techniques are commonly employed to assess the purity and identity of the compound:
Analytical Technique | Information Provided |
---|---|
Gas Chromatography (GC) | Quantitative purity assessment, typically showing ≥96% purity |
Infrared Spectroscopy | Confirmation of functional group presence and authenticity |
Optical Rotation | Verification of stereochemical integrity (−65° specific rotation) |
Melting Point Determination | Quality indicator (91.0°C to 96.0°C range) |
NMR Spectroscopy | Structural confirmation and isomeric purity |
Commercial samples typically specify a minimum purity of 96% as determined by gas chromatography, with actual purities often reaching 97% or higher .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume